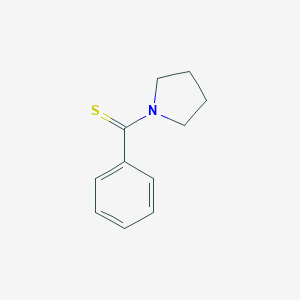

1-Benzothioylpyrrolidine

Descripción

1-Benzothioylpyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered amine) substituted with a benzothiophene moiety via a thioester linkage. Its molecular structure (as per ) includes a cycloheptyl bridge connecting the benzothiophene and pyrrolidine groups, resulting in the IUPAC name 1-[1-(1-Benzothien-2-yl)cycloheptyl]pyrrolidine. The compound’s molecular formula is C₁₈H₂₁NS, with an average mass of 283.43 g/mol . Its structural complexity distinguishes it from simpler pyrrolidine derivatives, particularly in terms of steric bulk and electronic properties due to the fused aromatic-thiophene system.

Propiedades

Número CAS |

15563-45-8 |

|---|---|

Fórmula molecular |

C11H13NS |

Peso molecular |

191.29 g/mol |

Nombre IUPAC |

phenyl(pyrrolidin-1-yl)methanethione |

InChI |

InChI=1S/C11H13NS/c13-11(12-8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 |

Clave InChI |

RTZUSCLEISSKNQ-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C(=S)C2=CC=CC=C2 |

SMILES canónico |

C1CCN(C1)C(=S)C2=CC=CC=C2 |

Solubilidad |

28.7 [ug/mL] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

This section evaluates 1-Benzothioylpyrrolidine against analogous pyrrolidine derivatives, focusing on molecular features, synthetic accessibility, and biological relevance.

1-Benzoylpyrrolidine

- Structure : Substitutes the benzothiophene-thioester group with a benzoyl (phenyl-carbonyl) moiety.

- Molecular Formula: C₁₁H₁₃NO (Average mass: 175.23 g/mol) .

- Key Differences :

- Electronic Effects : The carbonyl group in 1-Benzoylpyrrolidine is electron-withdrawing, whereas the thioester in 1-Benzothioylpyrrolidine offers weaker electron withdrawal but enhanced lipophilicity .

- Synthetic Complexity : 1-Benzoylpyrrolidine is synthetically simpler due to the absence of a cycloheptyl bridge and benzothiophene fusion .

1-Acyl-2-Benzylpyrrolidines (e.g., Dual Orexin Receptor Antagonists)

- Structure : Features an acyl group at the 1-position and a benzyl substituent at the 2-position of the pyrrolidine ring (e.g., compound 11 in ).

- Molecular Data: Example: (S)-(2-(3,4-dimethoxybenzyl)pyrrolidin-1-yl)(6-methyl-3-(pyrimidin-2-yl)pyridin-2-yl)methanone Formula: C₂₆H₂₆N₄O₃ (Mass: 418.21 g/mol) .

- Biological Relevance :

- Demonstrates potent dual orexin receptor antagonism (IC₅₀ < 100 nM) due to the synergistic effects of the acyl and benzyl groups on receptor binding .

- Compared to 1-Benzothioylpyrrolidine, these compounds prioritize aromatic stacking interactions (pyrimidine/pyridine) over sulfur-mediated hydrophobic interactions .

1-Benzyl-3-Substituted Pyrrolidines

- Examples: 1-Benzyl-3-(methylamino)pyrrolidine (Mass: ~204.28 g/mol) . 1-Benzyl-3-pyrrolidone (Mass: 175.23 g/mol) .

- Amino Substitutions: Amino groups (e.g., methylamino) at the 3-position improve water solubility and enable further functionalization .

Comparative Data Table

*Example compound from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.